(1-Methylpiperidin-4-yl)methanamine hydrochloride

Beschreibung

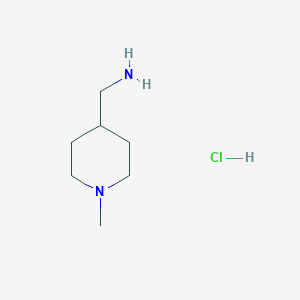

(1-Methylpiperidin-4-yl)methanamine hydrochloride (CAS: 7149-42-0) is a piperidine derivative featuring a methyl group at the nitrogen atom (N1) and a methanamine substituent at the C4 position of the piperidine ring. It is commonly utilized as a reagent in chemical synthesis and pharmaceutical research due to its structural versatility. The compound is supplied by TCI EUROPE N.V. under the product code M3587 and is classified for laboratory use . Its molecular formula is C₇H₁₇ClN₂, with a molecular weight of 178.69 g/mol.

Eigenschaften

CAS-Nummer |

1185296-75-6 |

|---|---|

Molekularformel |

C7H17ClN2 |

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

(1-methylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H |

InChI-Schlüssel |

XEFFFJHYAWLMRI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The reduction of 1-Methylisonipecotamide to (1-Methylpiperidin-4-yl)methanamine using lithium aluminum hydride (LAH) represents a classical approach. In this method, 1-Methylisonipecotamide (6.75 g, 47.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and gradually added to a LAH slurry in THF at 0°C under nitrogen. The mixture is refluxed at 66°C for 25 hours, followed by careful quenching with water and aqueous sodium hydroxide. Post-quenching, the product is extracted, concentrated, and purified via silica gel chromatography using a methanol-dichloromethane-ammonium hydroxide eluent.

Yield and Limitations

This method yields approximately 11% of the target amine. The low efficiency stems from competing side reactions, including over-reduction or incomplete amide conversion. Optimizations such as controlled temperature gradients or alternative work-up protocols (e.g., fractional distillation) may enhance yields.

Reductive Amination of 1-Methyl-4-piperidone

Precursor Synthesis

1-Methyl-4-piperidone, a critical precursor, is synthesized via hydrolysis of 1-methyl-3-carbethoxy-4-piperidone hydrochloride. Refluxing the ester in 20% hydrochloric acid followed by evaporation yields the piperidone hydrochloride, which is recrystallized from acetone to achieve >99% purity.

Reductive Amination Protocol

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. After stirring at room temperature for 24 hours, the mixture is acidified, extracted with dichloromethane, and neutralized to precipitate the free base. Conversion to the hydrochloride salt is achieved by treating the amine with concentrated HCl in ethanol, followed by recrystallization from methanol-methyl tert-butyl ether (MTBE).

Efficiency and Scalability

This route offers superior scalability compared to LAH reduction, with yields exceeding 80% after salt formation. The use of stable reagents and mild conditions makes it preferable for industrial applications.

Catalytic Hydrogenation of Oxime Intermediates

Oxime Formation

1-Methyl-4-piperidone is reacted with hydroxylamine hydrochloride in ethanol to form the corresponding oxime. The oxime intermediate is isolated via filtration and dried under vacuum.

Hydrogenation Conditions

The oxime undergoes catalytic hydrogenation at 50–60°C under 5 bar H₂ pressure using Raney nickel as a catalyst. Post-reduction, the amine is extracted into dichloromethane, washed with brine, and converted to the hydrochloride salt by HCl gas saturation.

Advantages Over Competing Methods

This method avoids pyrophoric reagents like LAH and achieves yields of 70–75%. However, the requirement for high-pressure equipment limits its accessibility for small-scale laboratories.

Industrial-Scale Purification and Salt Formation

Recrystallization Optimization

The hydrochloride salt is purified via sequential solvent washes. A mixture of methanol and MTBE (1:5 v/v) at reflux dissolves the crude product, which is then cooled to 0–5°C to induce crystallization. This step removes residual amines and by-products, achieving >99% purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : It is widely used as an intermediate for synthesizing various bioactive molecules. Its ability to form derivatives makes it valuable in creating compounds with specific biological activities .

Biology

- Enzyme Inhibition Studies : The compound has been employed in research to study enzyme inhibitors and receptor ligands. Its structural properties allow it to interact with various biological targets, making it a useful tool in pharmacological studies .

Medicine

- Pharmaceutical Development : this compound is crucial in developing drugs targeting neurological disorders. Its derivatives have shown promise in treating conditions such as Alzheimer's disease and other cognitive impairments by acting on specific molecular pathways .

Case Study 1: Anticancer Activity

A series of compounds derived from this compound were evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that derivatives containing this moiety exhibited significantly higher activity compared to those without it. For instance, compounds with IC50 values less than 5 μM against A549 cells demonstrated potent anticancer effects, highlighting the importance of this compound in cancer research .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 9b | A549 | < 5 |

| 9d | HCT116 | < 3 |

| 9e | MCF7 | < 3 |

Case Study 2: Neurological Disorders

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in neurodegenerative diseases. These findings suggest potential therapeutic applications for treating conditions like Alzheimer's disease through targeted enzyme inhibition .

Wirkmechanismus

The mechanism of action of (1-Methylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table highlights key structural and functional differences between (1-Methylpiperidin-4-yl)methanamine hydrochloride and similar piperidine-based compounds:

Key Research Findings

- Synthetic Utility : this compound is synthesized via Boc-deprotection methods, similar to other piperidine derivatives like (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine . This highlights its role as a versatile intermediate in medicinal chemistry.

- Therapeutic Potential: Unlike Diphenylpyraline hydrochloride (an antihistamine ), (1-Methylpiperidin-4-yl)methanamine lacks direct therapeutic labeling but is critical in developing CNS-targeting agents due to its amine functionality .

- Regulatory Status : While (1-Methylpiperidin-4-yl)methanamine is classified as a reagent under EU regulations (1907/2006/EC) , compounds like Diphenylpyraline are subject to stricter FDA and EPA oversight due to their therapeutic use .

Notes on Discrepancies and Limitations

- Structural Similarity vs. Functional Divergence : While (R)-3-Methylpiperidine hydrochloride shares 95% structural similarity with (1-Methylpiperidin-4-yl)methanamine , its chiral center confers distinct pharmacological properties.

Biologische Aktivität

(1-Methylpiperidin-4-yl)methanamine hydrochloride, also known as MPMA, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and as a modulator of various signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 162.68 g/mol

- CAS Number : 1185296-75-6

The biological activity of MPMA is primarily linked to its interaction with protein kinases, which are crucial regulators of cellular processes. Protein kinases are involved in signaling pathways that govern cell growth, proliferation, apoptosis, and metabolism. The modulation of these pathways can have significant therapeutic implications, particularly in cancer and inflammatory diseases.

Key Pathways Involved:

- mTOR Pathway : MPMA has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and metabolism. Inhibition of mTOR has shown promise in treating various cancers, including renal and breast cancers .

- PKC Pathway : The compound also interacts with protein kinase C (PKC), which plays a role in tumor promotion and other biological processes. Targeting PKC can be beneficial for treating gastrointestinal disorders and cancers .

Antitumor Effects

Research has demonstrated that MPMA exhibits significant antitumor activity. In vitro studies have shown that it can reduce the viability of aggressive cancer cell lines. For example, in studies involving the MDA-MB-231 breast cancer cell line, MPMA reduced cell viability by over 50% at a concentration of 10 μM after three days of treatment .

In Vivo Studies

In vivo models have further validated the antitumor effects of MPMA. In xenograft models where MDA-MB-231 cells were implanted in mice, administration of MPMA led to a notable reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 20 mg/kg .

Study Overview

A systematic study on MPMA's structure-activity relationship revealed that modifications to its structure could enhance its binding affinity to target receptors. For instance, alterations to the aminomethyl group significantly increased its potency against specific cancer types .

Comparative Efficacy

A comparative analysis of MPMA with other known inhibitors showed that it possesses competitive binding characteristics with high selectivity towards its targets. This selectivity minimizes off-target effects typically associated with broader kinase inhibitors .

Data Table: Summary of Biological Activities

| Activity Type | Model/System | Concentration | Effect |

|---|---|---|---|

| Antitumor Activity | MDA-MB-231 Cell Line | 10 μM | 55% reduction in viability |

| In Vivo Tumor Growth | Xenograft Model (Mice) | 20 mg/kg | Significant tumor size reduction |

| PKC Modulation | Cellular Signaling Studies | N/A | Altered signaling pathways |

| mTOR Inhibition | Cancer Cell Lines | N/A | Induced apoptosis |

Q & A

Basic: What are the optimal synthetic routes for (1-Methylpiperidin-4-yl)methanamine hydrochloride?

Answer:

The compound is commonly synthesized via Mannich reactions , which involve condensation of formaldehyde, an amine (e.g., phenethylamine hydrochloride), and a ketone (e.g., substituted acetophenones). Optimal conditions include:

- Reactants : Paraformaldehyde as the formaldehyde source, paired with structurally diverse ketones (e.g., 4'-methylacetophenone) .

- Solvents : Polar aprotic solvents like DMF or ethanol, which enhance reaction efficiency.

- Yields : Reported yields range from 87–98% under controlled stoichiometry and reflux conditions .

- Purification : Recrystallization from ethanol or aqueous HCl is recommended for high-purity isolation.

Advanced: How can researchers address discrepancies in reported yields for Mannich reactions synthesizing this compound?

Answer:

Yield variations often arise from differences in:

- Catalyst selection : Acidic vs. basic catalysts alter reaction kinetics. For example, HCl may accelerate imine formation but risk side reactions.

- Temperature control : Excessive heat (>80°C) can degrade intermediates, while suboptimal temperatures slow condensation.

- Stoichiometric ratios : Deviations in formaldehyde equivalents (1.1–1.5 eq.) significantly impact product formation .

Methodological Mitigation : - Use in situ monitoring (e.g., TLC or HPLC) to track reaction progress.

- Optimize solvent polarity to balance reactivity and byproduct suppression.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperidine ring protons (δ 1.2–3.5 ppm) and methylamine groups (δ 2.1–2.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS or TOF-MS for molecular ion confirmation (expected m/z ~178.7 for the free base) .

- Infrared (IR) Spectroscopy : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) validate structural motifs.

- HPLC-PDA : C18 columns with acetonitrile/water gradients (0.1% TFA) ensure purity ≥95% .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Answer:

The axial vs. equatorial orientation of the methyl group on the piperidine ring affects:

- Receptor binding : Axial conformers may enhance affinity for aminergic receptors (e.g., σ-1 or adrenergic receptors) due to steric complementarity.

- Metabolic stability : Equatorial positions reduce susceptibility to CYP450 oxidation, prolonging half-life in pharmacokinetic studies.

Experimental Validation : - Perform molecular docking with target receptors (e.g., LOXL2 or MAO isoforms) .

- Compare enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidative degradation .

- Atmosphere : Use inert gas (N₂ or Ar) purging to minimize moisture absorption.

- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) for long-term stability; avoid aqueous buffers unless used immediately .

Advanced: What in vitro models are suitable for studying its pharmacokinetic properties?

Answer:

- Hepatic Microsomes : Assess Phase I metabolism (CYP450-mediated oxidation) using human liver microsomes (HLMs) and NADPH cofactors .

- Plasma Stability Assays : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours.

- Caco-2 Permeability : Evaluate intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .

Advanced: How can structural modifications enhance selectivity for amine oxidase targets?

Answer:

- Substitution at C4 : Introduce electron-withdrawing groups (e.g., -Cl or -F) to modulate π-π interactions with LOXL2 or MAO-B active sites .

- N-Methylation : Reduces off-target binding to SSAO (semicarbazide-sensitive amine oxidase) by steric hindrance.

- Methodology :

- Synthesize analogs via reductive amination or Suzuki coupling.

- Screen against a panel of oxidases (e.g., LOX, MAO-A/B) using fluorogenic substrates (e.g., Amplex Red) .

Advanced: How to resolve contradictions in cytotoxicity data across cell-based assays?

Answer:

Discrepancies may stem from:

- Cell Line Variability : Use standardized lines (e.g., HEK293 or HepG2) with matched passage numbers.

- Assay Conditions : Ensure consistent pH (7.0–7.4), serum concentration (10% FBS), and exposure time (24–48 hrs).

- Control Compounds : Include reference agents (e.g., doxorubicin) to normalize IC₅₀ values .

Statistical Analysis : - Apply ANOVA with post-hoc Tukey tests to assess inter-study variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.